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Executive Summary
Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent

engineered for high selectivity towards fungal cytochrome P450 family 51 (CYP51), also known

as lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an

essential component of the fungal cell membrane. By potently inhibiting fungal CYP51,

oteseconazole disrupts membrane integrity, leading to fungal cell death. A key differentiator of

oteseconazole from earlier azole antifungals is its significantly lower affinity for human CYP

enzymes, particularly human CYP51 and those involved in drug metabolism. This high

selectivity, attributed to its unique tetrazole moiety, minimizes the potential for off-target effects

and drug-drug interactions commonly associated with older azole antifungals. This technical

guide provides an in-depth analysis of the quantitative data, experimental methodologies, and

underlying mechanisms defining oteseconazole's remarkable selectivity.

Mechanism of Action: Targeting Fungal Ergosterol
Synthesis
Oteseconazole's antifungal activity stems from its potent inhibition of fungal CYP51.[1] This

enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of

lanosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol
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in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of

membrane-bound proteins.

By binding to the heme iron in the active site of fungal CYP51, oteseconazole blocks the

demethylation of lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of

toxic 14α-methylated sterols in the fungal cell membrane. The incorporation of these aberrant

sterols disrupts the normal structure and function of the membrane, increasing its permeability

and ultimately leading to the inhibition of fungal growth and cell death.[2]
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Figure 1: Oteseconazole's mechanism of action targeting the fungal ergosterol biosynthesis

pathway.

Quantitative Analysis of Selectivity
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The superior safety profile of oteseconazole is rooted in its remarkable selectivity for fungal

CYP51 over its human ortholog and other human CYP enzymes. This selectivity has been

quantified through various in vitro studies, with key data summarized in the tables below.

Comparative Binding Affinity and Inhibition of Fungal
vs. Human CYP51
Spectrophotometric assays have demonstrated that oteseconazole binds tightly to Candida

albicans CYP51, exhibiting a dissociation constant (Kd) of ≤39 nM.[3][4] In stark contrast, it

does not show any significant binding to human CYP51 even at concentrations up to 86 μM.[2]

Furthermore, in reconstitution assays, oteseconazole potently inhibited the enzymatic activity

of C. albicans CYP51 but failed to inhibit the human enzyme at the highest tested

concentration of 50 μM.[4] This translates to a selectivity of over 2,000-fold for the fungal

enzyme.[5]
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Enzyme Target
Oteseconazole (VT-
1161)

Fluconazole Itraconazole

Candida albicans

CYP51

Dissociation Constant

(Kd)
≤39 nM[3][4] ~30,500 nM[6] ≤50 nM[6]

Half-maximal

Inhibitory

Concentration (IC50)

1.5 µM[6] - -

Homo sapiens CYP51

Binding
No significant binding

up to 86 µM[2]
Weak binding[6]

Tight binding (Kd ~42-

131 nM)[6]

Inhibition
No inhibition up to 50

µM[4]
- -

Selectivity Ratio

(Human/Fungal)
>2,000-fold[5] ~540-fold[6] ~2-fold[6]

Table 1: Comparative

in vitro activity of

oteseconazole and

other azoles against

fungal and human

CYP51.

Inhibition of Human Drug-Metabolizing CYP Enzymes
To assess the potential for drug-drug interactions, the inhibitory activity of oteseconazole
against key human drug-metabolizing CYP enzymes was evaluated. Oteseconazole
demonstrated weak inhibition of CYP2C9, CYP2C19, and CYP3A4, with IC50 values

significantly higher than clinically relevant concentrations.[7]
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Human CYP Isoform Oteseconazole (VT-1161) IC50

CYP2C9 ≥65 µM[7]

CYP2C19 ≥65 µM[7]

CYP3A4 ≥65 µM[7]

Table 2: In vitro inhibition of major human drug-

metabolizing CYP enzymes by oteseconazole.

Experimental Protocols
The following sections outline the methodologies employed in the key experiments that

established the selectivity profile of oteseconazole.

CYP51 Binding Affinity Assessment (UV-visible
Spectroscopy)
The binding of oteseconazole and other azoles to purified recombinant fungal and human

CYP51 was assessed using UV-visible difference spectroscopy. This technique measures the

spectral shift that occurs when a ligand binds to the heme iron of the cytochrome P450

enzyme.

Methodology:

Enzyme Preparation: Purified, recombinant C. albicans CYP51 and human CYP51 were

prepared and diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4,

containing 20% glycerol).

Spectrophotometric Titration: The enzyme solution was placed in both the sample and

reference cuvettes of a dual-beam spectrophotometer.

Ligand Addition: A concentrated stock solution of oteseconazole (or a comparator azole) in

a suitable solvent (e.g., DMSO) was incrementally added to the sample cuvette. An

equivalent volume of the solvent was added to the reference cuvette to cancel out any

solvent-induced spectral changes.
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Spectral Scanning: After each addition and a brief incubation period to allow for binding

equilibrium, the difference spectrum was recorded (typically between 350 and 500 nm).

Data Analysis: The magnitude of the spectral shift (ΔAmax) was plotted against the ligand

concentration. The dissociation constant (Kd) was then calculated by fitting the data to a

suitable binding isotherm equation (e.g., the Morrison tight-binding equation for potent

inhibitors).

UV-visible Spectroscopy Workflow for Binding Affinity
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Figure 2: Experimental workflow for determining CYP51 binding affinity using UV-visible

spectroscopy.

CYP51 Enzymatic Inhibition Assay (Reconstitution
Assay)
The inhibitory effect of oteseconazole on the catalytic activity of CYP51 was determined using

a reconstitution assay. This in vitro system includes the purified CYP51 enzyme, its redox

partner (NADPH-cytochrome P450 reductase), a lipid environment to facilitate the interaction,

and the substrate (lanosterol).

Methodology:

Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 100

mM potassium phosphate buffer, pH 7.4), purified recombinant CYP51, NADPH-cytochrome

P450 reductase, and a lipid source (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

Inhibitor Addition: Varying concentrations of oteseconazole (or a comparator azole) were

added to the reaction mixtures and pre-incubated for a defined period.
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Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate,

lanosterol, and the cofactor, NADPH.

Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for

a specific duration.

Reaction Termination and Product Extraction: The reaction was stopped, and the sterol

products were extracted using an organic solvent (e.g., hexane).

Product Analysis: The extracted sterols were analyzed by a suitable method, such as gas

chromatography-mass spectrometry (GC-MS), to quantify the amount of the demethylated

product formed.

IC50 Determination: The percentage of inhibition at each oteseconazole concentration was

calculated relative to a vehicle control. The IC50 value was then determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.
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CYP51 Reconstitution Assay Workflow for Inhibition
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Figure 3: Experimental workflow for the CYP51 reconstitution assay to determine enzymatic

inhibition.

Conclusion
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The extensive in vitro data conclusively demonstrate the high selectivity of oteseconazole for

fungal CYP51 over its human counterpart and other human CYP enzymes involved in drug

metabolism. This selectivity, quantified to be over 2,000-fold for fungal CYP51, is a direct result

of its unique chemical structure featuring a tetrazole moiety. The weak inhibition of human

drug-metabolizing CYPs, as evidenced by high IC50 values, predicts a low potential for

clinically significant drug-drug interactions. This favorable selectivity profile positions

oteseconazole as a promising therapeutic agent for the treatment of fungal infections with an

improved safety margin compared to older azole antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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